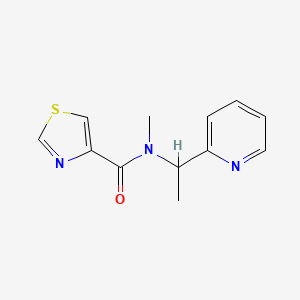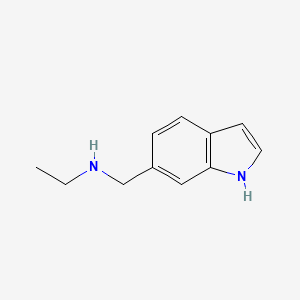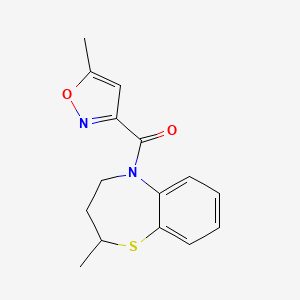![molecular formula C20H21N3O B7563542 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7563542.png)
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as DPPEB, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DPPEB belongs to the class of pyrazole compounds and has been found to exhibit potent pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to inhibit the activation of Akt and mTOR, which are known to promote cell growth and proliferation. 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been found to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. In addition, 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has several advantages for lab experiments, including its potent pharmacological properties and its ability to inhibit various signaling pathways involved in disease progression. However, 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide also has limitations, including its low solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the exploration of its potential as a drug candidate. Further research is needed to fully understand the mechanism of action of 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylic acid followed by the reaction of the resulting product with 2-chloroethylamine hydrochloride. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells. 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-19(16(2)12-15)20(24)21-11-10-17-13-22-23(14-17)18-6-4-3-5-7-18/h3-9,12-14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZBAOVQINNERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)



![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)


![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)
![[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B7563527.png)
![1-(4-fluorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563530.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-imidazo[4,5-b]pyridin-3-ylpiperidin-1-yl)acetamide](/img/structure/B7563545.png)